molecular formula C12H16BrNO B3266068 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine CAS No. 416876-85-2

1-[2-(2-Bromophenoxy)ethyl]pyrrolidine

Cat. No.: B3266068
CAS No.: 416876-85-2
M. Wt: 270.17 g/mol
InChI Key: CZEVXWRLFDSOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is an organic compound with the molecular formula C12H16BrNO It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine typically involves the reaction of 2-bromophenol with 2-chloroethylamine hydrochloride to form 2-(2-bromophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as distillation or recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Bromophenoxy)ethyl]pyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, thiourea, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Products include azides, thiols, and secondary amines.

    Oxidation: Products include ketones and aldehydes.

    Reduction: The major product is the hydrogenated derivative of the original compound.

Scientific Research Applications

1-[2-(2-Bromophenoxy)ethyl]pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in studying the interactions of brominated compounds with biological systems.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine
  • 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidine
  • 1-[2-(2-Fluorophenoxy)ethyl]pyrrolidine

Uniqueness

1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can lead to stronger halogen bonding interactions. This can enhance the compound’s binding affinity and specificity in medicinal applications.

Properties

IUPAC Name

1-[2-(2-bromophenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEVXWRLFDSOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320348
Record name 1-[2-(2-bromophenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

416876-85-2
Record name 1-[2-(2-bromophenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.